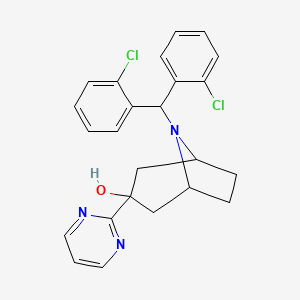
SCH 486757
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SCH 486757, also known as 8-[Bis(2-chlorophenyl)methyl]-3-(2-pyrimidinyl)-8-azabicyclo[3.2.1]octan-3-ol, is a nociceptin-1 receptor agonist. This compound has been studied for its potential use as an antitussive agent, which means it can suppress coughing. It has shown high affinity binding for nociceptin/orphanin FQ peptide receptors in various species, including humans, guinea pigs, rats, dogs, and cats .
Preparation Methods
The synthetic route for SCH 486757 involves several steps, starting with the preparation of the mother liquor. The compound is dissolved in dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The exact synthetic route and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
SCH 486757 undergoes various chemical reactions, including oxidation, reduction, and substitution. . Common reagents and conditions used in these reactions are not extensively documented in the available literature.
Scientific Research Applications
SCH 486757 has been primarily studied for its potential as an antitussive agent. It has shown efficacy in reducing cough severity in preclinical models and clinical trials . Additionally, studies have been conducted to examine its effects on female fertility and reproductive hormone levels in rats . The compound’s high selectivity for nociceptin/orphanin FQ peptide receptors makes it a valuable tool in studying the role of these receptors in various physiological processes.
Mechanism of Action
This binding inhibits the cough reflex pathway, thereby reducing cough severity . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
SCH 486757 is unique in its high selectivity for nociceptin/orphanin FQ peptide receptors over other opioid receptors such as mu, kappa, and delta receptors . Similar compounds include other nociceptin receptor agonists, but this compound’s high selectivity and efficacy in reducing cough make it stand out. Other similar compounds include codeine and dextromethorphan, which are commonly used antitussive agents but have different receptor targets and side effect profiles.
Properties
Molecular Formula |
C24H23Cl2N3O |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
8-[bis(2-chlorophenyl)methyl]-3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C24H23Cl2N3O/c25-20-8-3-1-6-18(20)22(19-7-2-4-9-21(19)26)29-16-10-11-17(29)15-24(30,14-16)23-27-12-5-13-28-23/h1-9,12-13,16-17,22,30H,10-11,14-15H2 |
InChI Key |
MQWMHMZNBGQNMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)(C5=NC=CC=N5)O |
Synonyms |
8-(bis(2-chlorophenyl)methyl)-3-(2-pyrimidinyl)-8-azabicyclo(3.2.1)octan-3-ol SCH 486757 SCH-486757 SCH486757 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














